molecular formula C12H15NO2S B7542220 N-(thian-4-yl)-1,3-benzodioxol-5-amine

N-(thian-4-yl)-1,3-benzodioxol-5-amine

Cat. No.: B7542220
M. Wt: 237.32 g/mol
InChI Key: AQBXQUMQDPPMFH-UHFFFAOYSA-N
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Description

N-(Thian-4-yl)-1,3-benzodioxol-5-amine is a chemical compound of interest in scientific research. The 1,3-benzodioxole group is a common structural motif in medicinal chemistry and is found in compounds studied for various biological activities . This compound combines this group with a thiane (tetrahydrothiopyran) ring system, which may be of value in structure-activity relationship (SAR) studies and the development of novel pharmacophores. Researchers can utilize this chemical as a building block or intermediate in organic synthesis and pharmaceutical research. Specific applications and mechanisms of action for this compound are not fully characterized and are a subject for ongoing investigation. The product is provided with comprehensive analytical data to ensure identity and purity. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(thian-4-yl)-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-2-11-12(15-8-14-11)7-10(1)13-9-3-5-16-6-4-9/h1-2,7,9,13H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBXQUMQDPPMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Thian 4 Yl 1,3 Benzodioxol 5 Amine and Its Structural Analogues

Core Structure Elaboration: Foundational Synthetic Strategies

The assembly of the N-(thian-4-yl)-1,3-benzodioxol-5-amine core relies on the sequential or convergent synthesis of its key components: the 1,3-benzodioxol-5-amine precursor and the thian-4-yl substituent.

Crafting the 1,3-Benzodioxol-5-amine Precursor

The 1,3-benzodioxol-5-amine moiety, also known as 3,4-methylenedioxyaniline, serves as a crucial starting point. Its synthesis is often achieved through the reduction of the corresponding nitro compound, 5-nitro-1,3-benzodioxole. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation (e.g., using palladium on carbon) or metal-acid combinations (e.g., tin or iron in hydrochloric acid) being common industrial and laboratory methods.

Alternatively, this amine can be derived from piperonal (B3395001) (3,4-methylenedioxybenzaldehyde). One such route involves the formation of an oxime from piperonal, followed by its reduction to the amine. Another approach is the synthesis of a Schiff base from piperonal, which is subsequently reduced. For instance, a reported synthesis involves the reaction of piperonal with thiosemicarbazide (B42300) to form a thiosemicarbazone, which can be further modified. nih.gov

Attaching the Thian-4-yl Group via Amine Coupling

With the 1,3-benzodioxol-5-amine precursor in hand, the next critical step is the introduction of the thian-4-yl substituent. A prevalent and efficient method for this is reductive amination. masterorganicchemistry.comorganicchemistrytutor.comyoutube.com This one-pot reaction involves the condensation of 1,3-benzodioxol-5-amine with thian-4-one (tetrahydro-4H-thiopyran-4-one) to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Commonly employed reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com These reagents are favored for their selectivity in reducing the iminium ion in the presence of the ketone, thereby minimizing side reactions. masterorganicchemistry.com The reaction is typically carried out under mildly acidic conditions to facilitate imine formation. organicchemistrytutor.com

Table 1: Reagents for Reductive Amination

Reducing AgentKey Features
Sodium Cyanoborohydride (NaBH3CN)Selectively reduces imines in the presence of aldehydes and ketones. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)3)A milder and often preferred alternative to NaBH3CN. masterorganicchemistry.com
Catalytic Hydrogenation (e.g., H2/Pd-C)A "green" alternative that can be effective for this transformation.

Exploring Alternative N-Substitution Strategies

Advanced Synthetic Techniques for Generating Analogs

To explore the structure-activity relationships of this compound, the generation of a diverse library of analogs is essential. Advanced synthetic techniques play a pivotal role in achieving this structural diversity efficiently.

Modifying the Benzodioxole Ring with Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying aromatic rings like the 1,3-benzodioxole (B145889) moiety. mdpi.comnih.gov Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of a wide array of substituents onto the benzodioxole core, either before or after the attachment of the thian-4-yl amine. sigmaaldrich.com

For instance, starting with a halogenated derivative of this compound, a Suzuki-Miyaura coupling could introduce various aryl or heteroaryl groups. Similarly, a Sonogashira coupling could install alkyne functionalities, which can be further elaborated. These reactions are known for their high functional group tolerance and generally provide good to excellent yields. researchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Benzodioxole Modification

Reaction NameCoupling PartnersBond Formed
Suzuki-MiyauraOrganoboron compound and an organohalide. sigmaaldrich.comC-C
HeckAlkene and an organohalide. sigmaaldrich.comC-C
SonogashiraTerminal alkyne and an organohalide. sigmaaldrich.comC-C
Buchwald-HartwigAmine and an organohalide. sigmaaldrich.commdpi.comC-N

Leveraging Microwave-Assisted Organic Synthesis for Amine Functionalization

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and often improving yields in organic synthesis. youtube.commdpi.com In the context of amine functionalization, microwave irradiation can significantly reduce the reaction times for both reductive amination and palladium-catalyzed coupling reactions. nih.gov

The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating methods. youtube.com This can be particularly advantageous for challenging coupling reactions or for the rapid generation of a library of analogs for screening purposes. nih.govnih.gov The use of microwave chemistry can lead to shorter reaction times, higher yields, and simplified workup procedures. nih.gov

The synthesis of N-substituted heterocyclic compounds is a cornerstone of medicinal and materials chemistry. While specific literature on the direct synthesis of this compound is not extensively documented, a highly plausible and efficient route can be proposed based on the well-established reductive amination reaction. youtube.commasterorganicchemistry.comlibretexts.org This method is a versatile tool for forming carbon-nitrogen bonds. jocpr.com

Proposed Synthesis of this compound

The proposed synthesis involves a one-pot reaction between 1,3-benzodioxol-5-amine and thian-4-one. This reaction proceeds via two key steps:

Imine Formation: The nucleophilic amine (1,3-benzodioxol-5-amine) attacks the carbonyl carbon of the ketone (thian-4-one) under mildly acidic conditions to form a Schiff base, or imine, intermediate. libretexts.orglibretexts.org

Reduction: The resulting imine is then reduced to the target secondary amine. This reduction can be achieved using various reducing agents. libretexts.org A common and effective reagent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is mild enough to selectively reduce the imine in the presence of the unreacted ketone. masterorganicchemistry.comlibretexts.orglibretexts.org Other reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation (H₂ over a metal catalyst like Ni or Pd) can also be employed. masterorganicchemistry.comlibretexts.org

Synthesis of Structural Analogues

The 1,3-benzodioxole and thiane (B73995)/thiadiazole moieties are present in numerous structurally related compounds. The synthesis of these analogues often employs different strategies. For instance, many bioactive compounds feature a 1,3,4-thiadiazole (B1197879) ring linked to a benzodioxole group. The synthesis of these structures typically involves the cyclization of thiosemicarbazide derivatives. nih.govnih.gov A general approach involves reacting a benzodioxole-containing acid with thiosemicarbazide, followed by cyclodehydration using a strong acid, or reacting a benzodioxole isothiocyanate with a hydrazine (B178648) derivative. nih.govresearchgate.net

The table below summarizes synthetic approaches for some structural analogues containing the 1,3-benzodioxole or a related heterocyclic amine functionality.

Compound ClassStarting MaterialsKey Reaction TypeReference(s)
2-Amino-1,3,4-thiadiazolesCarboxylic acid, ThiosemicarbazideCyclodehydration researchgate.net
5-Amino-1,3,4-thiadiazole-2-thiol Derivatives5-Amino-1,3,4-thiadiazole-2-thiol, Aldehydes/KetonesImine Formation (Schiff Base) nih.govresearchgate.net
N-AlkylaminobenzenesNitrobenzenes, Aldehydes/KetonesReduction / Reductive Amination organic-chemistry.org
N-(1,3-Benzodioxol-5-ylmethylene) DerivativesPiperonal (1,3-benzodioxol-5-carbaldehyde), ThiosemicarbazideCondensation

Sustainable Chemistry Principles in the Production of this compound

The integration of green chemistry principles into the synthesis of chemical compounds is essential for minimizing environmental impact. rsc.orgbenthamdirect.comcitedrive.com For the proposed synthesis of this compound via reductive amination, several sustainable strategies can be applied. acs.org

Catalytic and Reagent Selection: A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones. rsc.org In reductive amination, traditional hydride reagents like sodium borohydride (B1222165) are used in stoichiometric amounts. A greener alternative is the use of catalytic hydrogenation, employing molecular hydrogen (H₂) as the reductant, which produces only water as a by-product. dtu.dk Heterogeneous catalysts such as palladium on carbon (Pd/C), platinum (Pt), or novel bimetallic systems like Pt-Mo can be used, offering high efficiency and the potential for recovery and reuse. rsc.orgacs.org Furthermore, electrochemical methods, which use electricity to drive the reduction, represent a modern, waste-minimized approach. rsc.org

Solvent Choice and Energy Consumption: The choice of solvent significantly impacts the environmental footprint of a reaction. Water is an ideal green solvent, and some reductive amination procedures have been successfully developed to run in aqueous media. acs.org When organic solvents are necessary, using recoverable systems, such as an acetonitrile-water azeotrope, can drastically reduce waste. rsc.org Additionally, optimizing reaction conditions to proceed at ambient temperature and pressure reduces energy consumption. acs.org

Atom Economy: Reductive amination is an inherently atom-efficient reaction, as most atoms from the starting materials are incorporated into the final product. jocpr.com This contrasts with other methods like the Gabriel synthesis, which generates stoichiometric by-products. rsc.org

The following table outlines key green chemistry considerations for amine synthesis.

Green Chemistry PrincipleConventional MethodSustainable AlternativeReference(s)
Reducing Agent Stoichiometric (e.g., NaBH₃CN)Catalytic H₂ (with Pd, Pt, Co catalyst) organic-chemistry.orgrsc.orgacs.org
Solvent Organic Solvents (e.g., Methanol)Water, Recoverable Azeotropes acs.orgrsc.org
Energy Heating / RefluxRoom Temperature, Microwave, Electrochemistry acs.orgrsc.org
Process Multi-step with isolationOne-pot synthesis jocpr.comorganic-chemistry.org

Physicochemical Characterization and Purity Assessment of Synthesized Compounds

Following synthesis, the identity, structure, and purity of the target compound must be rigorously established. This involves a combination of spectroscopic and analytical techniques.

Physicochemical Characterization

While experimental data for this compound is not available in the current literature, its key physicochemical properties can be predicted using computational models. acs.orgresearchgate.netnih.gov These predictions are valuable for anticipating the compound's behavior in various systems.

Predicted Physicochemical Properties

Property Predicted Value Method
Molecular Formula C₁₂H₁₅NO₂S -
Molecular Weight 237.32 g/mol -
XLogP3 2.1 Computational Prediction
Hydrogen Bond Donor Count 1 Computational Prediction
Hydrogen Bond Acceptor Count 3 Computational Prediction
Boiling Point ~405.5 °C at 760 mmHg Computational Prediction

Structural Elucidation The definitive structure of a synthesized compound is determined using a suite of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural analysis. acs.org For this compound, one would expect characteristic signals for the aromatic protons of the benzodioxole ring, the methylene (B1212753) protons of the dioxole group (-O-CH₂-O-), the protons on the thiane ring, and the N-H proton. openstax.orglibretexts.orglibretexts.org The ¹³C NMR would show distinct peaks for each unique carbon atom in the molecule. libretexts.org

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its molecular formula. nih.gov The fragmentation pattern can also offer structural clues. According to the nitrogen rule, a compound with an odd number of nitrogen atoms, like the target molecule, will have an odd-numbered molecular ion peak. openstax.orglibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key absorptions would include N-H stretching for the secondary amine (around 3300-3500 cm⁻¹) and C-O stretching for the benzodioxole ether linkages. openstax.orglibretexts.org

Purity Assessment

Ensuring the purity of a synthesized compound is critical. nih.gov Several methods are employed to detect and quantify impurities. moravek.com

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis, capable of separating the main compound from trace impurities. alwsci.com Thin-Layer Chromatography (TLC) is used for rapid, qualitative monitoring of reaction progress and purity.

Melting Point Determination: A pure crystalline solid will exhibit a sharp and defined melting point range. Impurities typically cause a depression and broadening of the melting point.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that can determine the absolute purity of a crystalline sample without the need for a reference standard, provided the material does not decompose upon melting. netzsch.com

Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N, S) in the sample. The experimental values should match the theoretical values calculated from the molecular formula for a pure compound.

Analysis TechniquePurpose
¹H and ¹³C NMR Complete structural elucidation
Mass Spectrometry Molecular weight and formula confirmation
Infrared Spectroscopy Functional group identification
HPLC Quantitative purity assessment and impurity profiling
Melting Point Qualitative purity check
DSC Absolute purity determination (for crystalline solids)
Elemental Analysis Confirmation of elemental composition

Computational and Cheminformatics Investigations of N Thian 4 Yl 1,3 Benzodioxol 5 Amine

Molecular Docking Simulations for Putative Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations for N-(thian-4-yl)-1,3-benzodioxol-5-amine would be conducted against a panel of biological macromolecules that are known to be modulated by benzodioxole-containing compounds. nih.govtandfonline.comnih.govbenthamdirect.comrsc.org Based on studies of similar structures, potential targets could include various kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. nih.govbenthamdirect.com The simulations predict the binding energy, which is a quantitative measure of the binding affinity between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction.

For this compound, the benzodioxole moiety is predicted to form key interactions, such as hydrogen bonds and pi-pi stacking, within the binding pockets of target proteins. The thian ring, with its sulfur atom, can also contribute to binding through hydrophobic and other non-covalent interactions. mdpi.comsci-hub.se The secondary amine linker provides flexibility, allowing the molecule to adopt a favorable conformation within the active site.

Table 1: Predicted Binding Affinities of this compound with Putative Biological Targets

Putative Target Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Tyrosine Kinase (e.g., Src) -8.5 MET341, THR338, LYS295
GPCR (e.g., 5-HT2A) -7.9 SER242, PHE340, TRP336
Monoamine Oxidase B -7.2 TYR398, TYR435, ILE199
Cytochrome P450 2D6 -6.8 PHE120, ASP301, GLU216

Identification of Potential Enzyme Active Sites and Receptor Binding Pockets

Docking studies are crucial for elucidating the specific binding site of a ligand on a biological macromolecule. For this compound, the simulations would identify the most probable binding pocket within a given enzyme or receptor. The benzodioxole group is likely to anchor the molecule within a hydrophobic pocket, while the amine and the oxygen atoms of the dioxole ring can act as hydrogen bond acceptors or donors, forming specific interactions with amino acid residues. tandfonline.comnih.gov The thian ring's conformation will also influence how the molecule fits within the binding site. The identification of these binding pockets is the first step in understanding the mechanism of action and for guiding further lead optimization.

Molecular Dynamics Simulations for Conformational Stability and Ligand Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, offering a more realistic representation of its conformational flexibility and stability in a biological environment compared to static docking models. nih.govonepetro.org For this compound, MD simulations would be used to study the stability of the ligand-protein complex predicted by molecular docking.

These simulations can reveal how the ligand and protein adapt to each other upon binding and the stability of the key interactions over time. The conformational flexibility of the thian ring, which can exist in chair, boat, and twist-boat conformations, would be of particular interest. nih.govcsbsju.edulibretexts.orgyoutube.comprinceton.edu MD simulations can help determine the predominant conformation of the thian ring when the ligand is bound to its target, which is a critical piece of information for structure-based drug design.

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, including its orbital energies, charge distribution, and chemical reactivity. nih.govmdpi.comindexcopernicus.comresearchgate.netacs.org For this compound, these calculations can provide valuable information about its reactivity and potential metabolic fate.

Pharmacophore Modeling and Virtual Screening for the Discovery of Related Scaffolds

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.govdergipark.org.trmdpi.comresearchgate.net A pharmacophore model for this compound would typically include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Once a pharmacophore model is developed, it can be used as a query to search large chemical databases for other molecules that share the same pharmacophoric features. This process, known as virtual screening, is a powerful tool for identifying novel scaffolds that may have similar or improved biological activity. nih.govnih.govmdpi.com This can lead to the discovery of new classes of compounds with the desired therapeutic effects.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

The prediction of ADME properties is a critical component of modern drug discovery, as poor pharmacokinetics is a major reason for the failure of drug candidates in clinical trials. mdpi.comnih.govresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.net Various computational models can predict the ADME profile of a compound based on its structure. For this compound, these predictions are essential to assess its drug-like properties.

Key parameters that would be predicted include:

Absorption: Oral bioavailability, intestinal absorption, and Caco-2 cell permeability.

Distribution: Plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Prediction of the primary sites of metabolism by cytochrome P450 enzymes. The benzodioxole moiety is known to be a potential inhibitor of some CYP enzymes. chemicalbook.com

Excretion: Prediction of the likely routes of elimination from the body.

Table 2: Predicted ADME Properties of this compound

ADME Parameter Predicted Value Interpretation
Molecular Weight (g/mol) 237.32 Fulfills Lipinski's Rule of Five (<500)
LogP (Octanol/Water) 2.8 Optimal for drug-likeness
H-Bond Donors 1 Fulfills Lipinski's Rule of Five (<5)
H-Bond Acceptors 3 Fulfills Lipinski's Rule of Five (<10)
Human Intestinal Absorption High Likely well-absorbed orally
Blood-Brain Barrier Permeability Low Less likely to cause CNS side effects
CYP2D6 Inhibition Probable Potential for drug-drug interactions
hERG Inhibition Low risk Low risk of cardiotoxicity

Biological Evaluation and Mechanistic Elucidation of this compound

Following a comprehensive review of publicly available scientific literature, no research data was found for the specific chemical compound This compound . Consequently, the biological evaluation, mechanistic elucidation, and associated data requested in the prompt cannot be provided.

The search for in vitro assays, including receptor binding, enzyme inhibition, and cell-based assays, as well as investigations into its molecular mechanism of action through transcriptomic and proteomic analyses, yielded no specific results for this compound.

While the individual chemical moieties, thian and benzodioxole, are present in various biologically active molecules, scientific investigation into the specific linkage and arrangement found in this compound has not been published in the accessible scientific domain. Therefore, the creation of a scientifically accurate article adhering to the requested outline is not possible at this time.

Biological Evaluation and Mechanistic Elucidation of N Thian 4 Yl 1,3 Benzodioxol 5 Amine

Investigation of the Molecular Mechanism of Action

Biochemical Pathway Mapping and Signaling Cascade Interrogation

Currently, there is a notable absence of publicly available scientific literature detailing the specific biochemical pathway mapping and signaling cascade interrogation for the compound N-(thian-4-yl)-1,3-benzodioxol-5-amine. Extensive searches of scholarly databases have not yielded studies that elucidate the precise molecular targets, signaling pathways, or mechanisms of action for this particular chemical entity.

Future research endeavors would be necessary to investigate these aspects. Such studies could involve a range of in vitro and in vivo experiments, including but not limited to, target identification using affinity chromatography and mass spectrometry, pathway analysis through transcriptomics and proteomics, and validation of signaling cascade involvement via techniques like western blotting and reporter gene assays. Without such dedicated research, any discussion on the biochemical pathways affected by this compound would be purely speculative.

Comparative Biological Activity Analysis with Structurally Related 1,3-Benzodioxole (B145889) Derivatives

While direct biological data for this compound is not presently available in the reviewed literature, an analysis of structurally related 1,3-benzodioxole derivatives provides a valuable context for its potential biological activities. The 1,3-benzodioxole moiety is a common scaffold in a variety of biologically active compounds, exhibiting a range of effects from anticancer to enzyme inhibition. nih.govchemicalbook.com

Derivatives of 1,3-benzodioxole have been investigated for their potential as anticancer agents. nih.govnajah.edu For instance, certain 1,3-benzodioxole derivatives have demonstrated anti-proliferation efficiency against various cancer cell lines. nih.gov In some cases, the introduction of specific chemical groups, such as fluorine, to the 1,3-benzodioxole structure has been shown to enhance anti-proliferation activity. nih.gov One study highlighted a derivative, compound 2a, which exhibited potent anticancer activity against the Hep3B cancer cell line and induced G2-M phase arrest. najah.edu

Furthermore, 1,3-benzodioxole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes. nih.gov A study on novel benzodioxole derivatives identified compounds with inhibitory activity against both COX-1 and COX-2. nih.gov For example, compound 3b showed potent activity against both enzymes, while compound 4d was found to be a selective COX-2 inhibitor. nih.gov These findings suggest that the 1,3-benzodioxole scaffold can be a valuable template for the design of new anti-inflammatory agents.

The biological activity of 1,3-benzodioxole derivatives also extends to other areas. For example, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) has been identified as a potent and selective dual-specific c-Src/Abl kinase inhibitor, demonstrating potential in the treatment of cancer. nih.gov Other derivatives have been synthesized and evaluated for their anti-apoptotic properties by inhibiting caspase-3. nih.gov

The diverse biological activities of these related compounds underscore the potential of the 1,3-benzodioxole core structure in medicinal chemistry. The specific substitutions on the benzodioxole ring and the nature of the appended functional groups play a crucial role in determining the biological activity profile.

Table 1: Comparative Biological Activity of Selected 1,3-Benzodioxole Derivatives

Compound NameTarget/ActivityKey Findings
PFZ2Anti-proliferationImproved anti-proliferation activity compared to the unsubstituted 1,3-benzodioxole conjugate (PZ2). nih.gov
Compound 3b (a 1,3-benzodioxole derivative)COX-1/COX-2 InhibitionPotent inhibitor of both COX-1 (IC50 = 1.12 µM) and COX-2 (IC50 = 1.3 µM). nih.gov
Compound 4d (a 1,3-benzodioxole derivative)COX-2 InhibitionSelective COX-2 inhibitor. nih.gov
Compound 2a (a 1,3-benzodioxole derivative)AnticancerPotent activity against Hep3B cancer cell line; induced G2-M phase arrest. najah.edu
AZD0530c-Src/Abl Kinase InhibitionPotent and selective inhibitor of c-Src and Abl kinases. nih.gov

Structure Activity Relationship Sar Studies of N Thian 4 Yl 1,3 Benzodioxol 5 Amine Derivatives

Impact of Substitutions on the 1,3-Benzodioxole (B145889) Ring System on Biological Activity

The 1,3-benzodioxole ring is a common scaffold in various biologically active compounds and is present in several potent FAAH inhibitors. najah.edunih.gov Its electronic and steric properties are crucial for orienting the ligand within the active site of the target enzyme. Research on analogous structures indicates that substitutions on this ring system can significantly modulate inhibitory potency.

For instance, in related series of FAAH inhibitors, introducing electron-withdrawing or electron-donating groups on the phenyl ring system can alter binding affinity. Halogen substitutions (e.g., fluoro, chloro) are often well-tolerated and can lead to low nanomolar inhibition potencies by enhancing binding interactions within the catalytic site. nih.gov Specifically, difluorination of the dioxole bridge (to give a 2,2-difluoro-1,3-benzodioxole (B44384) moiety) has been a successful strategy in developing potent FAAH inhibitors like JNJ-42165279. nih.gov This modification enhances the metabolic stability and electronic properties of the ring.

Table 1: Hypothetical Impact of Benzodioxole Ring Substitutions on FAAH Inhibition This table is illustrative, based on SAR trends from related FAAH inhibitor series.

Substituent (R) Position on Benzodioxole Ring Predicted Impact on FAAH IC₅₀ Rationale
H (unsubstituted) - Baseline Reference compound.
2,2-difluoro Methylene (B1212753) bridge Significant Increase in Potency Enhances metabolic stability and favorable electronic interactions. nih.gov
6-Chloro Aromatic ring Moderate Increase in Potency Halogen may form additional interactions in the binding pocket. nih.gov

Modifications and Conformational Preferences of the Thian-4-yl Moiety in Modulating Activity

The thian-4-yl (tetrahydrothiopyran) group serves as a lipophilic moiety that typically binds within the acyl chain-binding channel of FAAH. nih.gov This channel is a long, hydrophobic tunnel that accommodates the fatty acid portion of the natural substrate, anandamide. The size, shape, and conformational flexibility of the group occupying this channel are paramount for potent inhibition.

Table 2: Predicted Activity Based on Modifications of the Lipophilic Moiety This table is illustrative, based on SAR principles for FAAH inhibitors.

Original Moiety Modified Moiety Predicted Impact on FAAH IC₅₀ Rationale
Thian-4-yl Cyclohexyl Similar or Slightly Reduced Potency Removal of sulfur may slightly alter polarity and binding interactions.
Thian-4-yl Piperidin-4-yl Variable; Depends on N-substituent Introduction of a basic nitrogen could form new interactions or be unfavorable if the site is hydrophobic.
Thian-4-yl Tetrahydropyran-4-yl Similar Potency Bioisosteric replacement; oxygen may alter H-bonding potential.

Critical Role of the Amine Linker in Ligand-Target Interactions

The secondary amine linker connecting the benzodioxole and thian-4-yl moieties is a critical pharmacophoric element. Its basicity and ability to act as a hydrogen bond donor are often key to anchoring the ligand to the enzyme. In many FAAH inhibitors, this linker is part of a larger functional group, such as a carbamate (B1207046) or urea (B33335), which acts as an electrophile to covalently modify the catalytic serine (Ser241) of FAAH. nih.govnih.gov

While N-(thian-4-yl)-1,3-benzodioxol-5-amine itself is a secondary amine, its derivatives designed as FAAH inhibitors would likely incorporate this amine into a reactive group. For example, converting the amine to a urea or carbamate would introduce a carbonyl group, which is a crucial hydrogen-bond acceptor that interacts with key residues in the FAAH active site. nih.govmdpi.com SAR studies on related inhibitor classes have shown that replacing these electrophilic groups with simple amides often renders the compounds inactive, highlighting the importance of the linker's chemical nature for the mechanism of inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For FAAH inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to guide the design of new, more potent derivatives. mdpi.commdpi.comresearchgate.net

These models generate 3D contour maps that visualize the regions around an aligned set of molecules where certain properties are predicted to enhance or diminish activity.

Steric Maps: Indicate where bulky groups are favored (green contours) or disfavored (yellow contours).

Electrostatic Maps: Show where positive charge (blue contours) or negative charge (red contours) is beneficial for activity.

Hydrogen-Bonding Maps: Highlight areas where hydrogen-bond donors (cyan contours) and acceptors (magenta contours) can improve binding affinity. mdpi.comnih.gov

For a series of this compound derivatives, a QSAR model could predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts towards candidates with the highest probability of success. mdpi.comresearchgate.net For example, a CoMSIA model for pyrimidinyl-piperazine-carboxamide FAAH inhibitors revealed that electrostatic and hydrogen-bond acceptor properties were the most critical contributors to activity. mdpi.commdpi.com

Delineation of Key Pharmacophoric Elements for Optimal Biological Response

A pharmacophore model is an abstract representation of all the essential steric and electronic features required for a molecule to exert a specific biological effect. For FAAH inhibitors based on the this compound scaffold, the key pharmacophoric elements can be delineated from SAR and modeling studies. nih.govnih.gov

The essential features for potent FAAH inhibition generally include:

A Hydrogen-Bond Acceptor: This is often a carbonyl group within a urea or carbamate linker, which interacts with the catalytic Ser241 residue. nih.gov

A Hydrophobic/Lipophilic Group: This element, represented by the thian-4-yl moiety, occupies the enzyme's hydrophobic acyl chain-binding channel.

An Aromatic Ring System: The 1,3-benzodioxole ring fits into another pocket, making favorable pi-stacking or hydrophobic interactions. nih.gov

A Hydrogen-Bond Donor: The N-H of the amine linker or a urea can form a crucial hydrogen bond with backbone residues like Thr236 or Lys142. nih.gov

These elements must be arranged with a specific spatial geometry to achieve optimal complementarity with the FAAH active site. Dynamic pharmacophore models, which account for the flexibility of the enzyme, can provide an even more accurate picture of the binding requirements and are superior to models based on a single static protein structure. nih.gov

Perspectives and Future Research Trajectories for N Thian 4 Yl 1,3 Benzodioxol 5 Amine Research

Exploration of Undiscovered Biological Targets and Novel Therapeutic Applications

The modular nature of N-(thian-4-yl)-1,3-benzodioxol-5-amine, combining the well-known benzodioxole core with a sulfur-containing heterocyclic thiane (B73995) ring, opens up avenues for interaction with a wide array of biological targets. The benzodioxole moiety is a key component in a number of psychoactive compounds, such as 3,4-methylenedioxymethamphetamine (MDMA), which are known to interact with serotonin (B10506) receptors and transporters. wikipedia.org This suggests that this compound could be investigated for its potential as a modulator of serotonergic pathways, which are implicated in mood disorders, anxiety, and other neurological conditions.

Furthermore, the benzodioxole ring is present in compounds that have been investigated for anticancer properties. For instance, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) is a potent inhibitor of c-Src and Abl kinases, which are critical in cancer progression. nih.gov This precedent suggests that this compound could be screened against a panel of kinases and other enzymes involved in oncogenesis. The thiane moiety, a saturated sulfur-containing heterocycle, may influence the compound's pharmacokinetic properties and could also play a role in its interaction with biological targets.

The exploration of novel therapeutic applications could also extend to infectious diseases. Thiazole derivatives, which also contain a sulfur and nitrogen-containing ring, have shown promise as antimicrobial agents. nih.govnih.gov While structurally different, the presence of the sulfur-containing thiane ring in this compound warrants investigation into its potential antibacterial and antifungal activities.

A hypothetical screening cascade for this compound could initially involve broad-based phenotypic screening in various cell lines (e.g., cancer cell lines, neuronal cells) to identify any significant biological effects. Hits from these screens would then be subjected to target deconvolution studies to identify the specific proteins or pathways being modulated.

Interactive Table 1: Potential Biological Targets for this compound

Target Class Specific Examples Therapeutic Area Rationale
G-Protein Coupled Receptors (GPCRs)Serotonin (5-HT) Receptors, Dopamine ReceptorsNeurology, PsychiatryBenzodioxole moiety is a known pharmacophore for monoamine transporters and receptors.
Kinasesc-Src, Abl, EGFR, VEGFROncologyBenzodioxole-containing compounds have shown kinase inhibitory activity. nih.gov
Ion ChannelsSodium, Potassium, Calcium ChannelsNeurology, CardiologyAmine-containing compounds are known to modulate ion channel function.
EnzymesMonoamine Oxidase (MAO), Cyclooxygenase (COX)Neurology, InflammationThe amine and benzodioxole structures could interact with the active sites of these enzymes.
Bacterial EnzymesDNA Gyrase, Dihydrofolate ReductaseInfectious DiseasesSulfur-containing heterocycles are present in some antimicrobial agents. nih.gov

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Optimization

The optimization of a lead compound like this compound can be significantly accelerated by leveraging artificial intelligence (AI) and machine learning (ML). preprints.org These computational tools can analyze vast datasets of chemical structures and their associated biological activities to predict the properties of novel, yet-to-be-synthesized compounds. acs.orgresearchgate.netchemrxiv.org

For instance, Quantitative Structure-Activity Relationship (QSAR) models can be built using a library of analogues of this compound. These models can then be used to predict the biological activity of new derivatives, guiding chemists to synthesize only the most promising compounds. This approach can save significant time and resources compared to traditional, trial-and-error-based medicinal chemistry. preprints.org

Generative AI models can even design novel molecules from scratch that are predicted to have high affinity for a specific target and desirable pharmacokinetic properties. By providing the model with the structure of this compound and a desired target, it can generate a list of new molecules with optimized properties.

Furthermore, AI can be used to predict the synthetic accessibility of designed compounds, ensuring that the in silico designs can be practically realized in the laboratory. The integration of AI into the drug discovery pipeline represents a paradigm shift, moving from a hypothesis-driven to a data-driven approach to compound optimization. acs.org

Interactive Table 2: Application of AI/ML in the Optimization of this compound

AI/ML Technique Application Expected Outcome
Quantitative Structure-Activity Relationship (QSAR)Predict biological activity of analogues.Prioritize synthesis of potent compounds.
Generative Adversarial Networks (GANs)Design novel molecules with desired properties.Discover novel and potent chemical scaffolds.
Machine Learning-based ADMET PredictionPredict absorption, distribution, metabolism, excretion, and toxicity.Early identification and mitigation of potential liabilities.
Retrosynthesis PredictionPredict synthetic routes for novel compounds.Accelerate the synthesis of designed molecules.

Investigation of Synergistic Effects with Established Chemical Modulators

Combination therapy, where two or more drugs are used to treat a disease, is a common strategy in medicine, particularly in oncology and infectious diseases. Investigating the potential synergistic effects of this compound with established drugs could uncover new therapeutic opportunities.

If this compound is found to have anticancer activity, it could be tested in combination with standard-of-care chemotherapeutic agents or targeted therapies. Synergy can arise from various mechanisms, such as targeting different pathways involved in the disease, overcoming drug resistance, or enhancing the efficacy of the other drug. For example, if this compound is found to inhibit a specific kinase, combining it with a drug that targets a different kinase in the same signaling pathway could lead to a more profound and durable response.

Similarly, if the compound exhibits antimicrobial properties, its combination with existing antibiotics could be explored. This is particularly relevant in the face of rising antimicrobial resistance, as combination therapies can be effective against resistant strains.

High-throughput screening platforms can be used to test a large number of drug combinations in a systematic manner. The results of these screens can then be analyzed using mathematical models to identify synergistic, additive, or antagonistic interactions.

Addressing Challenges and Leveraging Opportunities in Academic Research on Benzodioxole Amines

Academic research on novel compounds like this compound faces both challenges and opportunities. A significant challenge is the synthesis of the compound and its analogues. The development of a robust and scalable synthetic route is often a prerequisite for extensive biological evaluation. mdpi.com The synthesis of benzodioxole amines can be complex and may require specialized reagents and techniques.

Another challenge is the limited resources available in many academic labs for high-throughput screening and advanced biological profiling. Collaborations with industry partners or specialized academic screening centers can help to overcome this hurdle.

However, academic research also offers unique opportunities. Academia is often at the forefront of basic research and is well-positioned to explore novel biological targets and mechanisms of action. The freedom to pursue curiosity-driven research can lead to unexpected and groundbreaking discoveries.

Furthermore, the development of open-source tools and databases for drug discovery is democratizing access to computational methods, allowing academic researchers to leverage AI and ML in their work. researchgate.net

The study of this compound and other benzodioxole amines can also contribute to a better understanding of the fundamental principles of molecular recognition and drug action. The unique combination of structural features in this molecule makes it an excellent model system for studying the interplay of different pharmacophores and their contribution to biological activity.

Q & A

Q. Table 1. Key Reagents and Conditions for Synthesis

StepReagent/ConditionPurposeReference
1Arylsulfonyl chlorides, Na2CO3 (aq.)Amide bond formation
2Triethylamine, DMFSolubility and base for coupling
3LiAlH4 (THF)Reduction of nitro intermediates

Q. Table 2. Software for Structural Analysis

SoftwareApplicationReference
SHELXLCrystallographic refinement
ORTEP-IIIAnisotropic displacement visualization
Gaussian 09Quantum mechanical calculations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.